molecular formula C10H14N2O2 B14836098 3-Cyclopropoxy-5-methoxy-N-methylpyridin-4-amine

3-Cyclopropoxy-5-methoxy-N-methylpyridin-4-amine

Cat. No.: B14836098
M. Wt: 194.23 g/mol
InChI Key: BOENXMNNMRZGPJ-UHFFFAOYSA-N
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Description

3-Cyclopropoxy-5-methoxy-N-methylpyridin-4-amine: is an organic compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol This compound is characterized by a pyridine ring substituted with a cyclopropoxy group at the 3-position, a methoxy group at the 5-position, and an N-methylamine group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-methoxy-N-methylpyridin-4-amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-cyclopropoxy-5-methoxypyridine with N-methylamine under controlled conditions. The reaction typically requires a suitable solvent such as ethanol and a catalyst to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with a purity of at least 98% .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclopropoxy-5-methoxy-N-methylpyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, suitable solvents like ethanol or dichloromethane, and catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 3-Cyclopropoxy-5-methoxy-N-methylpyridin-4-amine serves as a building block for the construction of more complex molecules. It is used in the synthesis of heterocyclic compounds and as an intermediate in various chemical reactions .

Biology and Medicine: It can be used as a scaffold for the development of new pharmaceuticals targeting specific biological pathways .

Industry: In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique structure makes it valuable for designing new materials with specific properties .

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-methoxy-N-methylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 3-Cyclopropoxy-5-methoxy-N-methylpyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for developing new compounds with tailored properties for specific applications .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

3-cyclopropyloxy-5-methoxy-N-methylpyridin-4-amine

InChI

InChI=1S/C10H14N2O2/c1-11-10-8(13-2)5-12-6-9(10)14-7-3-4-7/h5-7H,3-4H2,1-2H3,(H,11,12)

InChI Key

BOENXMNNMRZGPJ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=NC=C1OC)OC2CC2

Origin of Product

United States

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